molecular formula C22H17FN4O2 B2379551 N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1788769-98-1

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2379551
CAS No.: 1788769-98-1
M. Wt: 388.402
InChI Key: FUTJKLPOKWJENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Benzyloxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent that also contains a triazole ring.

    Rufinamide: An anticonvulsant drug with a triazole structure.

    Voriconazole: Another antifungal agent with a triazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

1788769-98-1

Molecular Formula

C22H17FN4O2

Molecular Weight

388.402

IUPAC Name

5-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C22H17FN4O2/c23-17-8-6-16(7-9-17)20-21(26-27-25-20)22(28)24-18-10-12-19(13-11-18)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,28)(H,25,26,27)

InChI Key

FUTJKLPOKWJENI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.